molecular formula C7H4Cl2F2O2 B1413335 2,5-Dichloro-4-(difluoromethoxy)phenol CAS No. 1807178-21-7

2,5-Dichloro-4-(difluoromethoxy)phenol

Cat. No. B1413335
CAS RN: 1807178-21-7
M. Wt: 229 g/mol
InChI Key: OXGYHFQGANXJCA-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)phenol, also known as 2,5-DCF, is an organic compound that is used in a variety of scientific applications. This compound has a wide range of applications in research and industry, including as a reagent in organic synthesis, as a catalyst in industrial processes, and as a biochemical and physiological agent. 2,5-DCF is a highly versatile compound, with a range of properties that make it an attractive option for use in scientific research.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)phenol has a range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in industrial processes, and as a biochemical and physiological agent. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, this compound has been used as a fluorescent probe for the detection of DNA and as a reagent for the synthesis of new compounds.

Mechanism of Action

2,5-Dichloro-4-(difluoromethoxy)phenol has a range of biochemical and physiological effects. It is a weak inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It is a weak inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

2,5-Dichloro-4-(difluoromethoxy)phenol has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also stable in solution, making it easy to use in a wide range of experiments. However, there are some limitations to its use. This compound is a weak inhibitor of cytochrome P450, meaning that it may not be suitable for use in experiments involving drugs or other compounds that are metabolized by this enzyme.

Future Directions

There are a number of potential future directions for the use of 2,5-Dichloro-4-(difluoromethoxy)phenol in scientific research. It could be used as a fluorescent probe for the detection of DNA and other biomolecules. It could also be used as a reagent for the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other compounds. In addition, this compound could be used as a catalyst in industrial processes, such as the production of polymers, plastics, and other materials. Finally, this compound could be used in biochemical and physiological studies, such as the study of enzyme inhibition, the study of drug metabolism, and the study of the effects of environmental pollutants on human health.

properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGYHFQGANXJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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